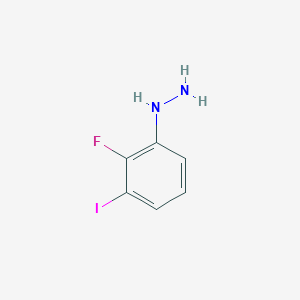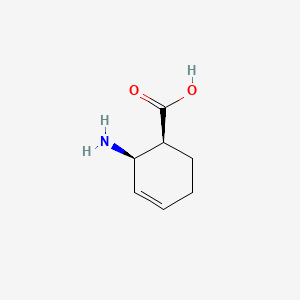![molecular formula C7H11NO B13461926 1-Oxa-7-azaspiro[4.4]non-3-ene](/img/structure/B13461926.png)
1-Oxa-7-azaspiro[4.4]non-3-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxa-7-azaspiro[44]non-3-ene is a unique compound known for its spirocyclic structure, which includes both oxygen and nitrogen atoms within its ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxa-7-azaspiro[4.4]non-3-ene typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the use of radical chemistry, where a precursor molecule undergoes intramolecular cyclization to form the spirocyclic core. For example, the reaction of a suitable precursor with a radical initiator under controlled conditions can yield the desired spirocyclic compound .
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Oxa-7-azaspiro[4.4]non-3-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group on the spirocyclic ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones or alcohols, while reduction can produce spirocyclic amines or hydrocarbons.
Scientific Research Applications
1-Oxa-7-azaspiro[4
Chemistry: The compound’s unique structure makes it a valuable building block for the synthesis of complex molecules.
Industry: The compound’s stability and reactivity make it suitable for use in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which 1-Oxa-7-azaspiro[4.4]non-3-ene exerts its effects involves the inhibition of endothelial cell migration induced by vascular endothelial growth factor (VEGF). This inhibition is achieved through the compound’s interaction with specific molecular targets and pathways involved in angiogenesis . By blocking these pathways, the compound can effectively prevent the formation of new blood vessels, which is crucial for the growth and metastasis of tumors.
Comparison with Similar Compounds
- Pseurotins
- Synerazol
Properties
Molecular Formula |
C7H11NO |
|---|---|
Molecular Weight |
125.17 g/mol |
IUPAC Name |
1-oxa-7-azaspiro[4.4]non-3-ene |
InChI |
InChI=1S/C7H11NO/c1-2-7(9-5-1)3-4-8-6-7/h1-2,8H,3-6H2 |
InChI Key |
NUTWBTJZDZSDGI-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC12C=CCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[1-(2-bromoacetyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate](/img/structure/B13461845.png)
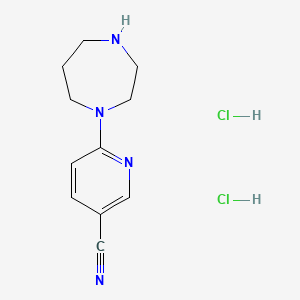
![2-{[(Tert-butoxy)carbonyl]amino}-3-(cyclohex-2-en-1-yl)propanoic acid](/img/structure/B13461860.png)
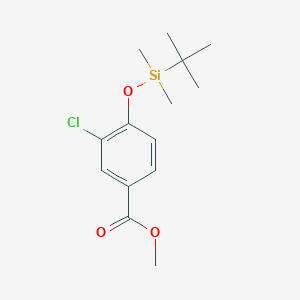
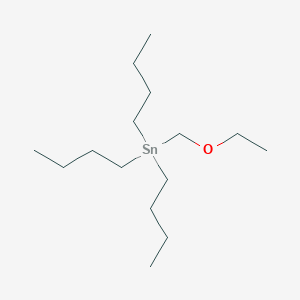

![rac-(1R,6S,7S)-5-[(tert-butoxy)carbonyl]-2-oxa-5-azabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B13461881.png)

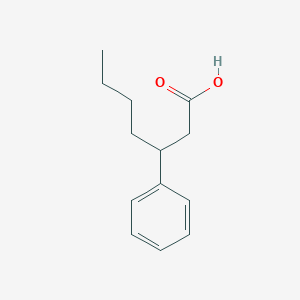
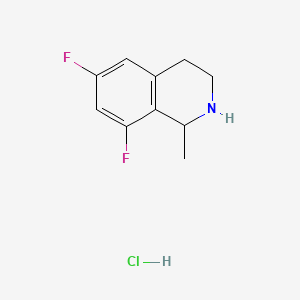
![Tert-butyl[2,3-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]dimethylsilane](/img/structure/B13461902.png)

